Penoxsulam
Overview
Description
Penoxsulam is a sulfonamide and triazolopyrimidine herbicide primarily used in rice cultivation. It functions as an acetolactate synthase inhibitor, which is essential for plant growth. This compound is effective in controlling a wide range of annual grasses, sedges, and broadleaf weeds .
Mechanism of Action
Target of Action
Penoxsulam primarily targets the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS) . This enzyme plays a crucial role in the biosynthesis of essential branched-chain amino acids such as valine, leucine, and isoleucine , which are necessary for protein synthesis and plant growth .
Mode of Action
This compound is a sulfonamide and triazolopyrimidine herbicide . It acts as an inhibitor of the ALS enzyme . Once absorbed by the leaves and stems of the target weeds, it translocates within the plant, moving throughout the vascular system . This inhibits the synthesis of the essential amino acids, disrupting protein synthesis and thereby halting plant growth .
Biochemical Pathways
The inhibition of the ALS enzyme by this compound disrupts the biochemical pathway responsible for the synthesis of essential branched-chain amino acids . This disruption prevents the plant from producing new cells, which are necessary for continued growth .
Pharmacokinetics
This compound is a systemic herbicide, meaning it moves throughout the plant tissue . It is absorbed mainly by leaves and, to a lesser extent, roots, and is then translocated throughout the plant
Result of Action
The primary result of this compound’s action is the cessation of plant growth. The inhibition of the ALS enzyme prevents the synthesis of essential amino acids, leading to a halt in protein synthesis and, consequently, plant growth . Over time, this leads to the death of the plant .
Action Environment
This compound is used in various environments, including rice crops, for the control of broad-leaved weeds, aquatic weeds, and certain grasses . It has been demonstrated to be effective in field trials and extensive use . .
Biochemical Analysis
Biochemical Properties
Penoxsulam interacts with the enzyme acetolactate synthase (ALS), inhibiting its activity . This interaction disrupts the synthesis of the essential amino acids valine, leucine, and isoleucine, leading to the death of the plant .
Cellular Effects
This compound’s inhibition of ALS disrupts protein synthesis within the plant cells, affecting various cellular processes . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through the inhibition of the ALS enzyme . This inhibition disrupts the synthesis of essential amino acids, leading to a halt in protein synthesis and ultimately the death of the plant .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to be stable in water and nonvolatile . Its degradation in aquatic systems has half-lives from 2 to 13 days .
Dosage Effects in Animal Models
Moreover, this compound elevated the significance level of SGOT, SGPT, BUN, Urea, and Creatinine .
Metabolic Pathways
Its primary target, the ALS enzyme, plays a crucial role in the synthesis of essential amino acids .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently limited. Given its water solubility, it can be inferred that it may be transported through the plant’s vascular system .
Subcellular Localization
As an ALS inhibitor, it is likely to be localized in the chloroplasts where the ALS enzyme is typically found .
The information provided is based on the current understanding and available literature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Penoxsulam is synthesized through condensation reactions between 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride and 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-amine in the presence of a non-nucleophilic or weakly-nucleophilic alkali . The reaction time is significantly reduced to 30-60 minutes, with a product yield of 84-96%.
Industrial Production Methods: The industrial production of this compound involves the same condensation reaction but on a larger scale. The process is designed to be environmentally friendly, with minimal waste generation and simple post-treatment of materials .
Chemical Reactions Analysis
Types of Reactions: Penoxsulam undergoes various reactions, including photodegradation, hydrolysis, oxidation, and biological reduction. Photodegradation is a significant non-biodegradation process in aquatic environments .
Common Reagents and Conditions:
Photodegradation: Accelerated by nitrate and nitrite ions, but not affected by ammonium ions.
Hydrolysis and Oxidation: These reactions occur under various environmental conditions, affecting the compound’s stability and environmental fate.
Major Products Formed: The primary transformation products of this compound include sulfonamide bond cleavage products, rearrangement products, triazole ring cleavage products, and hydroxylated derivatives .
Scientific Research Applications
Penoxsulam is extensively used in agricultural research for weed control in rice fields. It has been studied for its effectiveness in controlling various weed species and its impact on crop safety . Additionally, this compound’s interactions with nitrogen fertilization have been explored to understand its effects on plant and soil biochemical properties .
Comparison with Similar Compounds
- Bispyribac-sodium
- Pyribenzoxim
- Florpyrauxifen
- Cyhalofop-butyl
Penoxsulam’s unique properties and effectiveness make it a valuable herbicide in modern agriculture, particularly in rice cultivation.
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F5N5O5S/c1-29-10-6-22-15(30-2)26-13(10)23-14(24-26)25-32(27,28)12-8(16(19,20)21)4-3-5-9(12)31-7-11(17)18/h3-6,11H,7H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJGKVOENHZYMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N2C1=NC(=N2)NS(=O)(=O)C3=C(C=CC=C3OCC(F)F)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F5N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034803 | |
Record name | Penoxsulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In acetone 20.3, methanol 1.48, octanol 0.35, DSMO 78.4, NMP 40.3, 1,2-dichloroethane 1.99, acetonitrile 15.2 (all in g/L, 19 °C), In water (mg/L at 20 °C): 5.7 mg/L at pH 5; 408 mg/L at pH 7; 1460 at pH 9 | |
Record name | Penoxsulam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.61 at 20 °C | |
Record name | Penoxsulam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 7.16X10-16 mm Hg at 25 °C; 1.87X10-16 at 20 °C, 9.55X10-11 mPa /SRC: 7.2X10-16 mm Hg/ at 25 °C | |
Record name | Penoxsulam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Sulfonamide herbicides ... inhibit the enzyme acetolactate synthase (ALS)... /Sulfonamides/ | |
Record name | Penoxsulam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white, Tan solid | |
CAS No. |
219714-96-2 | |
Record name | Penoxsulam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219714-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penoxsulam [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219714962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penoxsulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfonamide, 2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENOXSULAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/784ELC1SCZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Penoxsulam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
223-234 °C | |
Record name | Penoxsulam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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